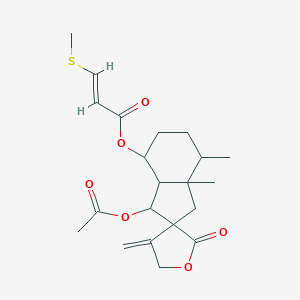

Bakkenolide D

Description

Contextualization within Natural Products Chemistry and Drug Discovery

Natural products have historically been a cornerstone of drug discovery, providing a rich source of structurally diverse and biologically active compounds. researchgate.netmednexus.org The intricate chemical scaffolds found in nature, produced by organisms such as plants, fungi, and bacteria, are often unparalleled by synthetic chemistry libraries and have served as the basis for numerous therapeutic agents. researchgate.net Within this context, the field of natural products chemistry focuses on the extraction, isolation, purification, and structure elucidation of these secondary metabolites. d-nb.info

The process often begins with ethnobotanical knowledge or biological screening of plant extracts, leading to the identification of lead compounds. mednexus.org These natural molecules can either be used directly as drugs, serve as precursors for semi-synthetic drugs, or act as templates for the design of new synthetic compounds. mednexus.org Sesquiterpene lactones, a vast and varied class of plant-derived terpenoids, exemplify the potential of natural products in pharmacology, exhibiting a wide array of biological effects that make them attractive targets for research and development. researchgate.net Bakkenolide D emerges from this tradition as a specific compound of interest, warranting detailed investigation into its chemical and pharmacological properties.

Overview of Bakkenolides as a Class of Sesquiterpene Lactones

Bakkenolides are a distinct subgroup of sesquiterpene lactones, which are C15 terpenoids formed from three isoprene units. researchgate.net Sesquiterpene lactones are characteristic constituents of the Asteraceae (Compositae) family, with over 3000 different structures reported. researchgate.net The defining feature of the bakkenolide class is a novel spiro-γ-lactone skeleton. researchgate.net This fused bicyclic framework provides a unique three-dimensional structure that is the basis for their biological activity.

These compounds are primarily isolated from plants of the genus Petasites, commonly known as butterbur. researchgate.netnih.gov Since the discovery of the first member, Bakkenolide A, in the late 1960s, over 50 related bakkenolides have been identified, typically from species such as Petasites japonicus and Petasites formosanus. nih.govuni-bayreuth.de The variations within the bakkenolide family often involve different substituents, such as hydroxyl, acetoxy, and angeloyloxy groups, attached to the core skeleton. nih.gov

Historical Perspective of this compound Identification and Early Characterization

The identification and structural elucidation of this compound occurred in the context of intensive phytochemical investigations into the constituents of Petasites japonicus in the late 1960s and early 1970s. oup.comscholaris.canii.ac.jp Following the initial discovery of Bakkenolide A, researchers isolated a series of related sesquiterpene lactones from the plant. researchgate.net

Specifically, the structure of this compound was established alongside those of other bakkenolides, such as Bakkenolide B, around 1971 by researchers including Naya and Kitahara. oup.comresearchgate.net These early characterizations relied on chemical degradation methods and spectroscopic analysis to determine the unique spiro-lactone structure. researchgate.net this compound was identified as a sulfur-containing derivative within the bakkenolide family, a notable distinction from many of its counterparts. These foundational studies provided the essential structural knowledge for all subsequent research into its biological activities.

Significance of this compound in Contemporary Phytochemistry and Pharmacology

In contemporary research, this compound holds significance in both phytochemistry and pharmacology. From a phytochemical standpoint, it serves as a characteristic marker for certain plant species. Quantitative analysis using methods like High-Performance Liquid Chromatography (HPLC) has been developed to determine the concentration of this compound in different parts of Petasites japonicus and Farfugium japonicum. Studies have shown that the roots of these plants contain particularly high concentrations of the compound, suggesting their potential for use in developing nutraceuticals or for industrial extraction.

Pharmacologically, this compound is investigated for its distinct biological activities. A key area of modern research is its ability to inhibit bacterial neuraminidase, an enzyme crucial for microbial pathogenesis. nih.govnih.gov Detailed enzyme kinetic studies have revealed that this compound acts as a non-competitive inhibitor of this enzyme. nih.gov Furthermore, the compound has demonstrated neuroprotective effects. researchgate.netmdpi.com Research using human dopaminergic neuroblastoma SH-SY5Y cells has shown that bakkenolides can protect against chemically-induced neuronal cell death, highlighting a potential area for therapeutic exploration. researchgate.netfrontiersin.org

Data Tables

Table 1: Properties of this compound

| Property | Value | Source(s) |

| Molecular Formula | C₂₁H₂₈O₆S | |

| Molecular Weight | 408.51 g/mol | medchemexpress.com |

| Compound Class | Bakkenolide (Sesquiterpene Lactone) | |

| Primary Natural Sources | Petasites japonicus, Petasites tricholobus, Farfugium japonicum | medchemexpress.com |

Table 2: Summary of Selected Research Findings for this compound

| Research Area | Key Finding | Model System | Source(s) |

| Enzyme Inhibition | Acts as a non-competitive inhibitor of bacterial neuraminidase (from Clostridium perfringens). | In vitro enzyme assay | nih.gov |

| Neuroprotection | Exhibits neuroprotective activity against MPP⁺-induced neuronal cell death. | Human dopaminergic SH-SY5Y cells | researchgate.net |

Propriétés

IUPAC Name |

[(2R,3R,3aR,4S,7S,7aR)-3-acetyloxy-7,7a-dimethyl-4'-methylidene-2'-oxospiro[3,3a,4,5,6,7-hexahydro-1H-indene-2,3'-oxolane]-4-yl] (Z)-3-methylsulfanylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6S/c1-12-6-7-15(27-16(23)8-9-28-5)17-18(26-14(3)22)21(11-20(12,17)4)13(2)10-25-19(21)24/h8-9,12,15,17-18H,2,6-7,10-11H2,1,3-5H3/b9-8-/t12-,15-,17+,18+,20+,21+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWHLMCCRIWZBQO-PDSBHGERSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1(CC3(C2OC(=O)C)C(=C)COC3=O)C)OC(=O)C=CSC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H]2[C@@]1(C[C@]3([C@@H]2OC(=O)C)C(=C)COC3=O)C)OC(=O)/C=C\SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001316458 | |

| Record name | (-)-Bakkenolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

408.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18456-03-6 | |

| Record name | (-)-Bakkenolide D | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18456-03-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (-)-Bakkenolide D | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001316458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis Methodologies for Bakkenolide D and Its Core Structure

Strategies for Constructing the cis-Hydrindane Core of Bakkenolides

The construction of the cis-hydrindane skeleton is a critical step in the total synthesis of bakkenolides. Several methodologies have been employed to achieve this, often focusing on controlling the stereochemistry of the ring fusion.

Diels-Alder Reactions : The Diels-Alder reaction is a powerful tool for forming the bicyclic core of bakkenolides. nih.govresearchgate.net Both intermolecular and intramolecular variants have been utilized. researchgate.netscielo.br These [4+2] cycloaddition reactions can establish multiple stereocenters with a high degree of control. mdpi.comresearchgate.net For instance, an intramolecular Diels-Alder reaction of a (E,Z)-triene has been used as a key step to construct the hydrindane cycloadduct in a synthesis of (±)-bakkenolide-A. researchgate.netacs.org

[2+2] Cycloadditions : Alongside Diels-Alder reactions, [2+2] cycloadditions have also been a common strategy in racemic syntheses to build the hydrindane core. nih.gov A notable example involves the cycloaddition of dichloroketene with dimethylcyclohexenes. nih.gov

Aldol Cyclizations : Aldol-type cyclizations are frequently used to form one of the rings of the hydrindane system. These can be catalyzed by Lewis acids to enhance diastereoselectivity. beilstein-journals.org

Radical Cyclizations : Intramolecular radical cyclizations offer a method to form the five-membered ring of the hydrindane core. beilstein-journals.org

Ring-Contraction Strategies : An interesting approach involves the oxidative ring contraction of a decalin core to form the 6,5-bicyclic system of the bakkenolides. nih.gov This strategy mimics the proposed biogenetic pathway from the related eremophilane natural products. nih.gov Thallium(III) nitrate has been used to mediate such oxidative rearrangements of cis-octalins. researchgate.netscite.ai

N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization : A modern and efficient method involves the use of N-heterocyclic carbene (NHC) catalysis. An NHC-catalyzed desymmetrization of a 1,3-diketone can directly generate the hydrindane core with excellent enantioselectivity and diastereoselectivity, forming three new bonds in a single step. nih.govacs.org

| Strategy | Key Features | Example Application |

| Diels-Alder Reaction | Forms bicyclic core with high stereocontrol. | Intramolecular cycloaddition of a triene to form the hydrindane skeleton. researchgate.netacs.org |

| [2+2] Cycloaddition | Builds the hydrindane core, often in racemic syntheses. | Cycloaddition of dichloroketene with dimethylcyclohexenes. nih.gov |

| Aldol Cyclization | Forms one of the rings of the hydrindane system. | Lewis acid-catalyzed cyclization for diastereoselective ring closure. beilstein-journals.org |

| Radical Cyclization | Forms the five-membered ring of the core. | Intramolecular cyclization to construct the cyclopentane portion. beilstein-journals.org |

| Ring Contraction | Converts a decalin to a hydrindane system. | Thallium(III) nitrate-mediated oxidative rearrangement. researchgate.netscite.ai |

| NHC-Catalyzed Desymmetrization | Asymmetric synthesis of the hydrindane core in one step. | Desymmetrization of a 1,3-diketone to form three new bonds. nih.govacs.org |

Total Synthesis Approaches to Bakkenolide D and its Analogs

The total synthesis of this compound and its analogs has been achieved through various innovative strategies, often leveraging the methods described above for the core construction.

A common and effective approach to the asymmetric synthesis of bakkenolides involves the use of readily available chiral starting materials. (S)-(+)-carvone is a popular choice from the chiral pool. nih.govresearchgate.net

One concise enantiospecific synthesis of (-)-bakkenolide III, which constitutes a formal total synthesis of several other bakkenolides including B, C, H, L, V, and X, commences from (S)-(+)-carvone. nih.govacs.org This route highlights the utility of carvone as a versatile chiral building block for constructing complex sesquiterpenoids. researchgate.net

The characteristic spiro-γ-butyrolactone moiety of the bakkenolides presents another synthetic hurdle. Intramolecular radical cyclization has proven to be an effective method for its construction.

In one approach, the photolysis of allyl 1-(phenylseleno)-2-oxocyclopentanecarboxylates triggers a radical cyclization via group transfer of the phenylseleno group to afford the spiro lactone system. acs.orgnih.gov Another key strategy involves the radical cyclization of an iodoketone intermediate, derived from (S)-(+)-carvone, to furnish the cis-hydrindanone skeleton, which is then elaborated to the final bakkenolide structure. nih.govacs.orgacs.org However, attempts to form the spiro center by radical cyclization of certain α-phenylseleno propargyl esters have sometimes resulted primarily in reductive deselenization. researchgate.netacs.org

The Diels-Alder reaction is a cornerstone in many bakkenolide syntheses. researchgate.net The intramolecular version (IMDA) is particularly powerful for constructing the polycyclic skeleton with high regio- and stereoselectivity under mild conditions. researchgate.netscielo.br

Intramolecular Diels-Alder (IMDA) : A synthesis of (±)-bakkenolide-A was achieved using a key IMDA reaction of an (E,Z)-triene. researchgate.netacs.org This was preceded by sequential alkylations of a starting material like ethyl 4-benzyloxyacetoacetate or dimethyl malonate. researchgate.netacs.org

Niobium-Catalyzed Diels-Alder : A highly regioselective and stereoselective one-step synthesis of a versatile intermediate for eremophilanes and bakkanes has been developed using a niobium-catalyzed Diels-Alder reaction. researchgate.net This intermediate was subsequently used in a total synthesis of (±)-bakkenolide A. researchgate.net

High-Pressure Diels-Alder : In some cases, high pressure is required to facilitate the cycloaddition. For example, the Diels-Alder reaction of a β-methylene spiro lactone with piperylene failed at ambient pressure but proceeded in good yield at approximately 16 kbar in the presence of Lewis acids. acs.orgnih.gov

| Diels-Alder Strategy | Key Features | Application in Bakkenolide Synthesis |

| Intramolecular (IMDA) | High regio- and stereoselectivity in forming the bicyclic core. | Synthesis of (±)-bakkenolide-A from a triene precursor. researchgate.netacs.org |

| Niobium-Catalyzed | Highly regioselective and stereoselective one-step synthesis of a key intermediate. | Total synthesis of (±)-bakkenolide A. researchgate.net |

| High-Pressure | Enables cycloadditions that fail at ambient pressure. | Reaction of a spiro lactone with piperylene in the presence of Lewis acids. acs.orgnih.gov |

The application of N-heterocyclic carbene (NHC) organocatalysis represents a modern and highly efficient strategy for the asymmetric synthesis of bakkenolides. nih.govnorthwestern.edu This method allows for the rapid construction of the chiral hydrindane core from simple achiral precursors. nih.gov

The key step is an intramolecular desymmetrization of a 1,3-diketone. nih.govacs.org A chiral NHC catalyst promotes a cascade reaction, often an aldol reaction, that forms the fused 6,5-bicyclic ring system with an angular methyl group flanked by tertiary and spiro quaternary carbon atoms. nih.govnorthwestern.edu This process can form three new bonds in a single step with excellent enantioselectivity (e.g., 98% ee) and diastereoselectivity (>20:1 dr). nih.gov This powerful bond-forming strategy has been successfully applied to the enantioselective total syntheses of (-)-bakkenolides I, J, and S. nih.gov The NHC-catalyzed desymmetrization provides a direct entry to the bakkane scaffold, which can then be further elaborated to the target natural products. nih.gov

Oxidative rearrangement offers a unique biomimetic approach to the bakkenolide core. This strategy involves the ring contraction of a larger ring system, such as a decalin, to the characteristic hydrindane skeleton. nih.gov

A key example of this is the thallium trinitrate (TTN) mediated oxidative rearrangement of cis-octalins. researchgate.netscite.ai This reaction provides ring-contracted products that can be further elaborated in a diastereoselective manner into hydrindanes possessing the required quaternary center. researchgate.net This method has been featured as a key transformation in a diastereoselective total synthesis of (+)-bakkenolide A. researchgate.net

N-Heterocyclic Carbene (NHC)-Catalyzed Desymmetrization Reactions for Asymmetric Synthesis

Development of Novel Synthetic Methodologies for Bakkenolide Scaffolds

The synthesis of bakkenolides, a class of sesquiterpene natural products, is characterized by the significant challenge of constructing the hydrindane core, a fused 6,5-bicyclic ring system. nih.gov This structural motif, often featuring an angular methyl group adjacent to tertiary and spiro quaternary carbons, has prompted considerable research into efficient synthetic strategies. nih.gov The majority of early syntheses for bakkenolides were racemic and frequently utilized Diels-Alder or [2+2] cycloaddition reactions to assemble the core hydrindane structure. nih.gov

A prevalent and effective strategy involves the intramolecular Diels-Alder reaction, which can establish the hydrindane core with high regio- and stereoselectivity under mild conditions. researchgate.net This [4+2] cycloaddition creates a cyclohexene derivative while generating up to four new stereogenic centers simultaneously. researchgate.net For instance, a concise total synthesis of (±)-Bakkenolide A was achieved in five steps, with the key step being an intramolecular Diels-Alder reaction of an (E,Z)-triene. nih.govacs.org This approach, starting from ethyl 4-benzyloxyacetoacetate, also yielded stereoisomers such as 7-epibakkenolide A and the novel 10-epi- and 7,10-diepibakkenolide A as minor byproducts. nih.govacs.org

Researchers have also explored variations of this cycloaddition. One such method involved sequential alkylations of dimethyl malonate to create a triene precursor for the intramolecular Diels-Alder reaction. researchgate.net Another innovative approach utilized a niobium-catalyzed Diels-Alder reaction, which allowed for a highly regioselective and stereoselective one-step synthesis of a key intermediate, demonstrating its versatility in the total synthesis of (±)-bakkenolide A. nih.govfigshare.com

More recent advancements have focused on catalytic asymmetric syntheses to overcome the limitations of racemic routes. A notable development is the use of N-heterocyclic carbene (NHC) catalysis. nih.gov One strategy employs an NHC-catalyzed desymmetrization of a 1,3-diketone, which remarkably forms three new bonds in a single step with excellent enantioselectivity (98% ee) and diastereoselectivity (>20:1 dr). nih.gov This intramolecular reaction provides direct access to the bakkenolide hydrindane core and has been successfully applied to the catalytic enantioselective total syntheses of Bakkenolides I, J, and S. nih.gov This carbene-catalysis strategy is significant as it does not depend on chiral pool starting materials, thus opening avenues for creating diverse structural analogs. nih.gov

Other novel methodologies include:

Radical Cyclization: A 5-exo-dig radical cyclization of bromoacetals has been used to create γ-spiro-γ-methylene-γ-butyrolactones, leading to the total synthesis of (±)-norbakkenolide-A. researchgate.net An enantiospecific synthesis of (-)-bakkenolide III was also achieved using a radical cyclization of an iodoketone intermediate derived from (S)-(+)-carvone to form the cis-hydrindanone skeleton. nih.gov

Ring Contraction: A diastereoselective total synthesis of (+)-Bakkenolide A was developed from the readily available Wieland-Miescher ketone. researchgate.net This strategy featured a key ring contraction of an octalone mediated by thallium(III) nitrate. researchgate.net

Tandem Reactions: Tandem Prins cyclization has emerged as a versatile method for the stereoselective synthesis of spirotetrahydropyran scaffolds, which are related structural motifs. researchgate.net

These diverse strategies highlight the continuous evolution of synthetic approaches to the bakkenolide scaffold, moving from classical cycloadditions to sophisticated catalytic and tandem reactions to achieve greater efficiency and stereochemical control. thieme-connect.com

Stereochemical Control and Challenges in the Synthesis of Complex Bakkenolides

The synthesis of complex bakkenolides like this compound is fraught with stereochemical challenges due to their compact, three-dimensional structure. nih.gov The core hydrindane (bicyclo[4.3.0]nonane) scaffold is a common motif in many terpenoids and remains a difficult target for synthetic chemists to construct with precise regio- and stereoselectivity. researchgate.net The key difficulties arise from the need to control the relative and absolute configuration of multiple stereocenters, including the cis-fusion of the two rings, an angular methyl group, and a spiro quaternary carbon at the C7 position. nih.govrijournals.com

One of the primary challenges is controlling the diastereoselectivity during the formation of the fused ring system. chemistrydocs.com For example, in intramolecular Diels-Alder reactions, the stereochemical outcome is influenced by the geometry of the diene; using a (Z)-diene can provide stereochemical control. researchgate.netacs.org The reaction often leads to a mixture of stereoisomers. For instance, the synthesis of (±)-Bakkenolide A via an intramolecular Diels-Alder reaction produced not only the target molecule but also its 7-epi, 10-epi, and 7,10-diepi stereoisomers as byproducts, demonstrating the difficulty in achieving perfect selectivity. researchgate.netnih.gov

The construction of the spiro γ-butyrolactone ring presents another significant hurdle. In one enantioselective synthesis, the formation of this key structural element was attempted via a Conia-ene reaction, which proved unsuccessful. nih.gov An alternative method using a manganese(III) acetate-promoted cyclization was highly diastereoselective but yielded the undesired epimer at the C7 position. nih.gov This highlights a common problem in complex synthesis where a highly selective reaction may not produce the naturally occurring stereoisomer.

To overcome such challenges, chemists have devised clever strategies:

Retro-aldol/Aldol Epimerization: In the synthesis of Bakkenolides I, J, and S, the initial spiro-lactone formation produced the wrong stereochemistry at C7. nih.gov Fortunately, the resulting β-hydroxy lactone structure allowed for a thermodynamically-driven retro-aldol/aldol sequence. Treatment with tetrabutylammonium fluoride (TBAF) induced a C7-C9 bond scission, followed by an intramolecular aldol reaction. nih.gov This process epimerized the C7 center to afford the desired diastereomer, presumably because it places the hydroxyl group on the more stable convex face of the molecule. nih.gov

Substrate Control: Starting from a chiral molecule, or a "chiral pool" material, can enforce a specific stereochemical pathway. The enantiospecific synthesis of (-)-bakkenolide III was accomplished starting from (S)-(+)-carvone, where the inherent chirality of the starting material directed the stereochemical outcome of the subsequent reactions. nih.gov

Catalytic Asymmetric Synthesis: The development of catalytic enantioselective methods, such as the N-heterocyclic carbene-catalyzed desymmetrization, represents a powerful approach to establishing stereocenters with high fidelity from achiral precursors. nih.gov This method simultaneously creates the hydrindane core and sets the stereochemistry of the crucial quaternary center in a single, highly selective step. nih.gov

Achieving stereochemical control is a central theme in modern organic synthesis. fiveable.me It involves manipulating factors like reagents, catalysts, temperature, and solvent to favor the formation of one stereoisomer over others. rijournals.comfiveable.me The synthesis of complex bakkenolides serves as a compelling case study, showcasing both the immense challenges and the innovative solutions developed to navigate the intricate landscape of stereochemistry. rijournals.com

Advanced Analytical Techniques for Bakkenolide D Quantification and Characterization

Chromatographic Methodologies for Quantitative Determination

Chromatography is the cornerstone for separating and quantifying Bakkenolide D from complex mixtures, such as plant extracts. High-performance liquid chromatography, in particular, offers the resolution and sensitivity required for reliable analysis.

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a widely used method for the quantitative analysis of this compound in various plant sources. koreamed.orgkoreamed.orgresearchgate.net This technique has been successfully applied to determine the concentration of this compound in different parts of Petasites japonicus and Farfugium japonicum. koreamed.orgkoreamed.org Studies have demonstrated that the roots of both plant species contain the highest concentrations of the compound. koreamed.orgkoreamed.orgresearchgate.net The HPLC-UV method provides high sensitivity and precision, with a reported limit of detection (LOD) as low as 0.0046 mg/mL.

The effectiveness of HPLC analysis hinges on the careful optimization of its parameters to ensure the efficient separation of this compound from other co-extracted compounds. inacom.nl For the analysis of this compound, a gradient elution system is often employed using a reverse-phase C18 column. koreamed.orgkoreamed.org This approach allows for a gradual change in the mobile phase composition, which is critical for resolving complex mixtures. elementlabsolutions.com

Key parameters for the successful separation and quantification of this compound have been established in multiple studies. koreamed.orgkoreamed.orgresearchgate.net A gradient system involving water and acetonitrile is commonly used, starting with a higher aqueous content and moving towards a higher organic content over the course of the analysis. koreamed.orgkoreamed.orgresearchgate.net The selection of a specific detection wavelength, typically around 290 nm, maximizes the signal response for this compound, enhancing the sensitivity of the measurement. koreamed.orgkoreamed.orgresearchgate.net

Table 1: Optimized HPLC Conditions for this compound Quantification

| Parameter | Specification |

|---|---|

| Stationary Phase | INNO C18 Column (4.6 × 250 mm, 5 µm) koreamed.orgkoreamed.org |

| Mobile Phase | Water and Acetonitrile koreamed.orgkoreamed.orgresearchgate.net |

| Gradient | 20:80 (Water:Acetonitrile) to 0:100 over 45 minutes koreamed.orgkoreamed.orgresearchgate.net |

| Flow Rate | 1.0 mL/min koreamed.orgkoreamed.orgresearchgate.net |

| Detection Wavelength | 290 nm koreamed.orgkoreamed.orgresearchgate.net |

| Injection Volume | 10 µL koreamed.orgkoreamed.orgresearchgate.net |

| Column Temperature | Ambient |

High-Performance Liquid Chromatography (HPLC) with UV Detection

Spectroscopic Techniques for Structural Elucidation and Identification

Spectroscopic methods are indispensable for confirming the identity of this compound and elucidating its intricate molecular structure. These techniques provide detailed information about the compound's atomic composition, connectivity, and stereochemistry.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural characterization of this compound. researchgate.net A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is used to assemble a complete picture of the molecule's framework. researchgate.netemerypharma.com

¹H NMR (Proton NMR) : This experiment identifies the number and type of hydrogen atoms in the molecule, providing insights into their chemical environment and proximity to one another through spin-spin coupling. iosrjournals.org

¹³C NMR (Carbon-13 NMR) : This technique reveals the number of carbon atoms and their hybridization state (e.g., C, CH, CH₂, CH₃). emerypharma.com

DEPT (Distortionless Enhancement by Polarization Transfer) : DEPT is a crucial experiment that helps differentiate between methyl (CH₃), methylene (CH₂), and methine (CH) groups, which can be ambiguous in a standard ¹³C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC is a 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds. emerypharma.comiosrjournals.org This is vital for piecing together the carbon skeleton and establishing the connectivity between different functional groups within the this compound structure. researchgate.netemerypharma.com

Table 2: NMR Techniques for Structural Elucidation of this compound

| Technique | Purpose |

|---|---|

| ¹H NMR | Determines the number, environment, and connectivity of protons. iosrjournals.org |

| ¹³C NMR | Identifies all unique carbon atoms in the molecule. emerypharma.com |

| DEPT | Differentiates between CH, CH₂, and CH₃ carbon signals. researchgate.net |

| HMBC | Maps long-range (2-3 bond) correlations between protons and carbons to build the molecular skeleton. emerypharma.comiosrjournals.org |

Mass spectrometry is a critical analytical technique used to determine the molecular weight of this compound and to gain structural information through fragmentation analysis. americanpharmaceuticalreview.com High-Resolution Mass Spectrometry (HR-MS) is particularly valuable as it provides a highly accurate mass measurement, which allows for the determination of the compound's elemental formula. When coupled with liquid chromatography (LC-MS/MS), this technique can be used for the sensitive determination of this compound in biological matrices, such as in pharmacokinetic studies. researchgate.net The fragmentation patterns observed in the mass spectrum offer corroborating evidence for the proposed structure elucidated by NMR. americanpharmaceuticalreview.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H NMR, 13C NMR, DEPT, HMBC)

Molecular Modeling and Docking Simulations for Ligand-Target Interactions

Molecular modeling and docking simulations are computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a macromolecular target, typically a protein or enzyme. openaccessjournals.com These in silico methods are essential in modern drug discovery for understanding binding mechanisms and guiding the optimization of lead compounds. uneb.brmdpi.com

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. openaccessjournals.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's binding site and then using a scoring function to estimate the binding affinity for each pose. uneb.br

For a compound like this compound, docking simulations can provide valuable insights into its potential biological targets. By modeling its interactions at an atomic level, researchers can identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or other stabilizing forces with the ligand. mdpi.commdpi.com This information is crucial for explaining the compound's biological activity and can be used to design novel derivatives with enhanced potency or selectivity. mdpi.com

Development of Novel Analytical Methods for this compound in Complex Biological and Plant Matrices

The accurate quantification and characterization of natural compounds like this compound in intricate sample types, such as plant tissues and biological fluids, present significant analytical challenges. chromatographyonline.comwiley.com The complexity of these matrices, which contain numerous potentially interfering substances, necessitates the development of highly selective, sensitive, and robust analytical methods. chromatographyonline.comresearchgate.net High-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) have emerged as principal techniques for meeting these demands, enabling precise analysis even at low concentrations. researchgate.netmeasurlabs.com

Analysis in Plant Matrices

A significant advancement in the quantification of this compound in plant sources was the development of a high-performance liquid chromatography (HPLC) method coupled with UV detection. researchgate.netkoreamed.org This method was specifically applied to determine the concentration of this compound in various parts of the plants Petasites japonicus and Farfugium japonicum. researchgate.netkoreamed.org

The chromatographic separation was achieved using an INNO C18 column and a gradient elution system. koreamed.org The mobile phase consisted of a water and acetonitrile mixture, with the acetonitrile concentration increasing from 80% to 100% over 45 minutes. koreamed.org This gradient system allows for the effective separation of this compound from other phytochemicals present in the plant extracts. koreamed.org The method demonstrated good linearity, a critical parameter for quantitative accuracy. researchgate.net

Table 1: HPLC Method Parameters for this compound Quantification in Plant Extracts

| Parameter | Value | Source(s) |

|---|---|---|

| Technique | High-Performance Liquid Chromatography (HPLC) | researchgate.netkoreamed.org |

| Column | INNO C18 (4.6 × 250 mm, 5 μm) | koreamed.org |

| Mobile Phase | Water and Acetonitrile | koreamed.org |

| Elution | Gradient (20:80 to 0:100 water:acetonitrile over 45 min) | koreamed.org |

| Flow Rate | 1 mL/min | koreamed.org |

| Detection | UV at 290 nm | koreamed.org |

Research employing this method revealed that the concentration of this compound varies considerably among different parts of the plants. The highest concentrations were consistently found in the roots. researchgate.netkoreamed.orgresearchgate.net In P. japonicus, the root concentration was 107.203 mg/g, while in F. japonicum, it reached 166.103 mg/g. koreamed.orgresearchgate.net Other plant parts, such as leaves and stems, contained significantly lower amounts, ranging from 0.403 to 32.614 mg/g across both species. koreamed.orgresearchgate.net These findings are crucial for identifying the most potent plant parts for extraction and further research. koreamed.org

Table 2: Quantitative Analysis of this compound in P. japonicus and F. japonicum

| Plant Species | Plant Part | This compound Concentration (mg/g) | Source(s) |

|---|---|---|---|

| Petasites japonicus | Roots | 107.203 | koreamed.orgresearchgate.net |

| Other Parts | 0.403 - 4.419 | koreamed.orgresearchgate.net | |

| Farfugium japonicum | Roots | 166.103 | koreamed.orgresearchgate.net |

Analysis in Biological Matrices

For the analysis of this compound in complex biological fluids, a sensitive and rapid liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was developed and validated for its determination in rat plasma. nih.govdntb.gov.ua This technique is essential for pharmacokinetic studies, which track the absorption, distribution, metabolism, and excretion of a compound in a biological system. nih.gov

The LC-MS/MS method utilizes a multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for the analyte. nih.govnih.gov To ensure accuracy and correct for any variability during sample preparation and analysis, columbianadin was employed as an internal standard. nih.gov

The method was rigorously validated according to established guidelines. It demonstrated excellent linearity over a concentration range of 1–800 ng/mL, with a coefficient of determination (r²) greater than 0.999. nih.gov The lower limit of quantification (LLOQ) was established at 1 ng/mL in plasma, indicating high sensitivity. nih.gov The precision of the method was confirmed by low relative standard deviation values, while its accuracy was shown to be within acceptable limits for bioanalytical assays. nih.gov

Table 3: Validation Parameters of the LC-MS/MS Method for this compound in Rat Plasma

| Validation Parameter | Result | Source(s) |

|---|---|---|

| Linearity Range | 1–800 ng/mL | nih.gov |

| Coefficient of Determination (r²) | >0.999 | nih.gov |

| Lower Limit of Quantification (LLOQ) | 1 ng/mL | nih.gov |

| Intra-day Accuracy | 91–113% | nih.gov |

| Inter-day Accuracy | 100–104% | nih.gov |

In addition to quantification, the structural characterization of this compound isolated from natural sources relies on a combination of spectroscopic methods. Techniques such as 1H NMR, 13C NMR, DEPT, and HMBC are used to fully elucidate the compound's complex chemical structure. nih.gov

Conclusion and Research Outlook

Summary of Key Research Advances on Bakkenolide D

This compound, a sesquiterpene lactone primarily isolated from plants of the Petasites genus, has garnered significant attention for its diverse pharmacological activities. koreamed.orgchemfaces.com Research has primarily focused on its anti-inflammatory, neuroprotective, and anti-allergic properties.

Anti-inflammatory and Anti-allergic Effects: this compound has demonstrated notable anti-inflammatory and anti-allergic activities. It has been shown to inhibit the contraction of guinea pig trachea induced by histamine, indicating potent anti-histamine effects. chemfaces.comtargetmol.com Furthermore, studies on human umbilical vein endothelial cells (HUVECs) revealed its ability to reduce the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, IL-6, and IL-8 when exposed to lipopolysaccharides (LPS). This suggests its potential in mitigating vascular inflammation. The anti-allergic effects have also been observed in studies on total bakkenolides from Petasites tricholobus, where this compound is a major component, in an ovalbumin-induced allergic rhinitis model in rats. chemfaces.commedchemexpress.com

Neuroprotective and Antioxidant Activities: Research has highlighted the significant neuroprotective and antioxidant potential of bakkenolides, including this compound. In studies involving primary cultured neurons subjected to oxygen-glucose deprivation and oxidative stress, bakkenolides exhibited considerable protective effects. thieme-connect.comnih.gov This neuroprotection is linked to their antioxidant activities. thieme-connect.comnih.gov

Antibacterial Activity: this compound has been identified as an inhibitor of bacterial neuraminidase (NA), an enzyme crucial for the pathogenesis of various bacterial infections. nih.gov Enzyme kinetic studies have revealed that this compound acts as a non-competitive inhibitor of this enzyme. nih.govmdpi.comresearchgate.netnih.gov Molecular docking simulations have further elucidated the binding interactions, showing that this compound can bind to allosteric sites of the NA enzyme. nih.govmdpi.com

Pharmacokinetics: Preliminary pharmacokinetic studies in rats have been conducted to understand the absorption, distribution, metabolism, and excretion of this compound. After oral administration, the peak plasma concentration was observed at 2 hours. chemfaces.com However, the oral bioavailability was found to be relatively low, at 2.57%. chemfaces.com

Remaining Scientific Gaps and Unanswered Questions

Despite the promising research findings, several scientific gaps and unanswered questions remain regarding this compound.

Synthesis and Structural Complexity: A significant hurdle in the comprehensive study of this compound is the lack of a documented synthetic route. Its complex structure, featuring a spiro-lactone and exocyclic methylene groups, presents considerable challenges for chemical synthesis. Developing an efficient and scalable synthesis method is crucial for producing sufficient quantities for extensive preclinical and clinical investigations.

Mechanism of Action: While the inhibitory effect on bacterial neuraminidase and the modulation of inflammatory cytokines have been established, a complete understanding of the molecular mechanisms underlying the diverse biological activities of this compound is still lacking. nih.gov Further research is needed to identify its specific molecular targets and signaling pathways involved in its anti-inflammatory, neuroprotective, and other effects. For instance, while it is known to modulate pro-inflammatory cytokines, the precise upstream signaling cascades it affects are not fully elucidated.

In Vivo Efficacy and Long-Term Effects: Most of the current research on this compound has been conducted in vitro. chemfaces.comthieme-connect.comnih.gov There is a need for more extensive in vivo studies in relevant animal models to validate the observed in vitro activities and to assess its efficacy in treating conditions like inflammatory diseases, neurodegenerative disorders, and bacterial infections. Long-term studies are also necessary to understand its chronic effects and potential for toxicity.

Structure-Activity Relationship (SAR): Systematic studies on the structure-activity relationship of this compound and its analogs are limited. Understanding which functional groups are essential for its biological activities would enable the design and synthesis of more potent and selective derivatives. unibo.it

Prospects for this compound as a Lead Compound in Pharmaceutical Development

This compound holds considerable promise as a lead compound in the development of new pharmaceutical agents. wikipedia.orglibretexts.org A lead compound is a chemical entity that demonstrates pharmacological or biological activity and serves as a starting point for the development of a drug. wikipedia.orglibretexts.org

The multifaceted biological profile of this compound, particularly its anti-inflammatory, neuroprotective, and antibacterial properties, makes it an attractive candidate for targeting a range of diseases. thieme-connect.comnih.gov Its ability to inhibit bacterial neuraminidase presents an opportunity for the development of novel antibacterial drugs, which is of critical importance in the face of rising antibiotic resistance. nih.govmdpi.com

The anti-inflammatory and neuroprotective effects suggest its potential application in the treatment of chronic inflammatory conditions and neurodegenerative diseases like Alzheimer's or Parkinson's disease. thieme-connect.comnih.govmdpi.com

However, for this compound to progress further in the drug development pipeline, several challenges must be addressed. The low oral bioavailability is a significant hurdle that needs to be overcome through formulation strategies or chemical modifications to improve its pharmacokinetic properties. chemfaces.com The development of a scalable synthetic route is paramount to ensure a consistent and adequate supply for further research and potential commercialization.

Q & A

Basic Research Questions

Q. What are the key spectroscopic techniques for characterizing Bakkenolide D, and how do they confirm its structural identity?

- Methodological Answer : this compound’s structural elucidation relies on a combination of spectroscopic methods:

- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl peaks at ~1770 cm⁻¹ for lactone rings) .

- High-Resolution Mass Spectrometry (HR-MS) : Determines molecular formula (e.g., observed m/z 424.1552 for Bakkenolide-Db) .

- Nuclear Magnetic Resonance (NMR) : ¹H NMR resolves stereochemistry and substituent positions (e.g., coupling constants for transannular interactions) .

- Validation : Cross-referencing spectral data with known Bakkenolide analogs ensures accuracy.

Q. How can this compound be isolated from complex plant matrices like Petasites formosanus?

- Methodological Answer : A multi-step chromatographic protocol is recommended:

Silica Gel Column Chromatography : Initial fractionation using hexane-ethyl acetate gradients to separate terpenoid-rich fractions .

HPLC Optimization : Reverse-phase HPLC with methanol-water mobile phases for final purification (e.g., 75% methanol for Bakkenolide-Db) .

Purity Verification : Monitor fractions via TLC and confirm homogeneity using NMR and MS .

Q. What solvent systems are optimal for this compound purification, and how do polarity gradients affect yield?

- Methodological Answer : Solvent polarity directly impacts compound recovery:

- Non-polar mixtures (e.g., hexane-ethyl acetate 8:2) separate less polar co-eluting compounds.

- Polar adjustments (e.g., ethanol in MnO₂ column chromatography) enhance elution of oxygenated terpenoids like Bakkenolides .

- Key Consideration : Test multiple solvent ratios and monitor retention factors (Rf) via TLC to optimize resolution .

Advanced Research Questions

Q. How should researchers design experiments to assess this compound’s bioactivity while minimizing confounding variables?

- Methodological Answer :

- Hypothesis Framing : Use PICOT framework (Population, Intervention, Comparison, Outcome, Time) to define scope (e.g., “Does this compound reduce inflammation in murine macrophages vs. dexamethasone over 24h?”) .

- Controls : Include positive (e.g., dexamethasone) and negative (vehicle-only) controls.

- Replicates : Use ≥3 biological replicates and statistical power analysis to validate significance .

Q. How can contradictory bioactivity data for this compound across studies be systematically analyzed?

- Methodological Answer :

- Data Triangulation : Compare assay conditions (e.g., cell lines, IC₅₀ doses) and compound purity (e.g., HPLC ≥95%) .

- Meta-Analysis : Apply PRISMA guidelines to aggregate data from peer-reviewed studies, highlighting variables like solvent choice (DMSO vs. ethanol) affecting solubility .

- Dose-Response Validation : Re-test conflicting results using standardized protocols (e.g., MTT assay for cytotoxicity) .

Q. What strategies optimize the synthetic yield of this compound derivatives for structure-activity relationship (SAR) studies?

- Methodological Answer :

- Scaffold Modification : Introduce functional groups (e.g., acyloxy at C-8) guided by NMR-based conformational analysis .

- Catalytic Conditions : Test Lewis acids (e.g., BF₃·Et₂O) to enhance lactonization efficiency .

- Analytical Validation : Use LC-MS to track reaction intermediates and quantify yields .

Q. How can researchers investigate this compound’s synergistic effects with other phytochemicals in ethnopharmacological contexts?

- Methodological Answer :

- Experimental Design : Apply checkerboard assays or isobolographic analysis to quantify synergy (e.g., Fractional Inhibitory Concentration Index) .

- Mechanistic Studies : Use RNA-seq or proteomics to identify pathways modulated by this compound combinations .

- Ethnobotanical Correlation : Cross-reference traditional use cases (e.g., anti-inflammatory applications) with in vitro findings .

Data Analysis and Reproducibility

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in preclinical models?

- Methodological Answer :

- Non-linear Regression : Fit dose-response curves using four-parameter logistic models (e.g., GraphPad Prism) .

- Outlier Handling : Apply Grubbs’ test or ROUT method to exclude anomalous data points .

- Reproducibility : Adhere to ARRIVE guidelines for in vivo studies, detailing sample size calculations and blinding protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.